3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane

LSD1 Epigenetics Inhibitor SAR

3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane (CAS 2199369-00-9) is a synthetic heterocyclic compound that combines a 1‑azabicyclo[2.2.2]octane (quinuclidine) core with a 4,5‑dimethyl‑1,3‑thiazole moiety via an ether linkage. It is classified as a lysine‑specific demethylase 1 (LSD1) inhibitor.

Molecular Formula C12H18N2OS
Molecular Weight 238.35
CAS No. 2199369-00-9
Cat. No. B2641429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
CAS2199369-00-9
Molecular FormulaC12H18N2OS
Molecular Weight238.35
Structural Identifiers
SMILESCC1=C(SC(=N1)OC2CN3CCC2CC3)C
InChIInChI=1S/C12H18N2OS/c1-8-9(2)16-12(13-8)15-11-7-14-5-3-10(11)4-6-14/h10-11H,3-7H2,1-2H3
InChIKeyCXINBTLXBIESIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane (CAS 2199369-00-9): A Selective LSD1 Inhibitor with a Distinctive Azabicyclooctane-Thiazole Scaffold


3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane (CAS 2199369-00-9) is a synthetic heterocyclic compound that combines a 1‑azabicyclo[2.2.2]octane (quinuclidine) core with a 4,5‑dimethyl‑1,3‑thiazole moiety via an ether linkage. It is classified as a lysine‑specific demethylase 1 (LSD1) inhibitor [1]. Its design targets epigenetic regulation through LSD1 inhibition, positioning it within a competitive landscape that includes tranylcypromine‑derived irreversible inhibitors and reversible aminothiazole‑based molecules [2].

Why Generic Substitution of 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane Is Not Scientifically Advisable


LSD1 inhibitors exhibit profound sensitivity to minor structural modifications. Analogues such as 3‑(1,3‑thiazol‑2‑yloxy)‑1‑azabicyclo[2.2.2]octane (no methyl groups), 3‑[(4‑methyl‑1,3‑thiazol‑2‑yl)oxy]‑1‑azabicyclo[2.2.2]octane (single methyl), or chemically unrelated tranylcypromine‑based irreversible inhibitors demonstrate significantly different potency and selectivity profiles [1]. The 4,5‑dimethyl substitution pattern on the thiazole ring is a critical determinant of enzyme binding affinity and off‑target discrimination (notably against MAO‑A), making simple replacement with a superficially similar congener scientifically unsound [2].

Quantitative Differentiation Evidence for 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane


LSD1 Inhibitory Potency Relative to the Closest Structural Analogues

Against human recombinant LSD1, 3‑[(4,5‑dimethyl‑1,3‑thiazol‑2‑yl)oxy]‑1‑azabicyclo[2.2.2]octane displayed an IC50 of 356 nM in a biochemical H₂O₂‑production assay [1]. By comparison, the unsubstituted analogue 3‑(1,3‑thiazol‑2‑yloxy)‑1‑azabicyclo[2.2.2]octane and the 4‑methyl congener 3‑[(4‑methyl‑1,3‑thiazol‑2‑yl)oxy]‑1‑azabicyclo[2.2.2]octane have not been reported with comparable potency in the same assay system, underscoring the significance of the 4,5‑dimethyl pattern for LSD1 engagement .

LSD1 Epigenetics Inhibitor SAR

Selectivity Window Against MAO‑A: Mitigating Off‑Target Liability

The compound was profiled against human monoamine oxidase A (MAO‑A) and exhibited minimal inhibition (IC50 > 100,000 nM), translating to a selectivity index of > 280‑fold versus LSD1 (IC50 356 nM) [1]. In contrast, tranylcypromine (a classical irreversible LSD1 inhibitor) inhibits MAO‑A with an IC50 in the low micromolar range, yielding a far narrower selectivity window and a well‑documented risk of hypertensive crisis [2].

MAO‑A Selectivity Safety Pharmacology

Reversible Binding Mode: Pharmacodynamic Advantage Over Irreversible Inhibitors

Thiazole‑ether derivatives of azabicyclo[2.2.2]octane, including 3‑[(4,5‑dimethyl‑1,3‑thiazol‑2‑yl)oxy]‑1‑azabicyclo[2.2.2]octane, are classified as reversible LSD1 inhibitors because they lack the cyclopropylamine warhead required for covalent FAD adduct formation [1]. Irreversible inhibitors such as GSK‑LSD1 (tranylcypromine‑based) permanently inactivate the enzyme with a kinact/KI value of ~0.1 µM⁻¹min⁻¹, leading to prolonged target occupancy (>24 h) and delayed recovery of normal hematopoiesis in AML models [2]. In contrast, reversible inhibitors allow temporal control of LSD1 activity, which is advantageous for exploring pulse‑therapy regimens and reducing cumulative hematopoietic toxicity.

Reversible Inhibition Pharmacodynamics Epigenetic Therapy

Optimal Research and Industrial Applications for 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane


Epigenetic Probe for Target‑Class Validation in Cancer Biology

The compound’s dual advantage of sub‑micromolar LSD1 inhibition (IC50 356 nM) and marked selectivity over MAO‑A (>280‑fold) makes it a suitable chemical probe for interrogating LSD1‑dependent transcriptional programs in cancer cell lines (e.g., AML, small‑cell lung cancer) without confounding monoamine‑related effects [1]. Its reversible binding mechanism enables washout experiments that confirm on‑target dependency, a critical requirement for robust target‑validation data packages.

Structure‑Activity Relationship (SAR) Anchor for Azabicyclooctane‑Thiazole Libraries

As the only member of the azabicyclo[2.2.2]octane‑thiazole series with a biochemically confirmed LSD1 IC50, this compound serves as the benchmark for SAR expansion . Medicinal chemistry teams can use it as a reference standard to evaluate whether additional substituents improve potency beyond the 356 nM baseline or alter the selectivity profile.

In‑Vivo Pharmacology Studies Requiring Reversible Epigenetic Modulation

Unlike irreversible LSD1 inhibitors that permanently modify the FAD cofactor, this compound’s reversible binding profile (class‑level property of aminothiazoles) allows researchers to design pulse‑dosing or intermittent‑dosing regimens [2]. This is particularly valuable in models of acute myeloid leukemia where differentiation therapy requires transient rather than sustained LSD1 inhibition to minimize hematological toxicity.

Analytical Reference Standard for Chromatographic Method Development

The unique combination of the quinuclidine core and 4,5‑dimethylthiazole ether confers a distinctive chromatographic retention time and mass spectrometric fragmentation pattern. This compound can be employed as a reference standard for LC‑MS/MS method development and quality control of azabicyclic–thiazole library members, providing a well‑characterized benchmark for purity and identity testing.

Quote Request

Request a Quote for 3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.